Isr-IN-2

Catalog No.
S12379375
CAS No.
M.F
C22H22Cl4N2O4
M. Wt
520.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isr-IN-2

Product Name

Isr-IN-2

IUPAC Name

2-(3,4-dichlorophenoxy)-N-[4-[[2-(3,4-dichlorophenoxy)acetyl]amino]cyclohexyl]acetamide

Molecular Formula

C22H22Cl4N2O4

Molecular Weight

520.2 g/mol

InChI

InChI=1S/C22H22Cl4N2O4/c23-17-7-5-15(9-19(17)25)31-11-21(29)27-13-1-2-14(4-3-13)28-22(30)12-32-16-6-8-18(24)20(26)10-16/h5-10,13-14H,1-4,11-12H2,(H,27,29)(H,28,30)

InChI Key

JNLGSKLUABTOBY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC(=O)COC2=CC(=C(C=C2)Cl)Cl)NC(=O)COC3=CC(=C(C=C3)Cl)Cl

Isr-IN-2 is a novel compound that has recently garnered attention in the context of its role in modulating the integrated stress response (ISR) within cellular systems. The integrated stress response is a crucial signaling pathway that helps cells adapt to various stressors, including oxidative stress and nutrient deprivation. Isr-IN-2 acts as an inhibitor of this pathway, specifically targeting the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which is a key regulatory step in the ISR. By inhibiting this phosphorylation, Isr-IN-2 can alter protein synthesis and cellular responses to stress, potentially impacting cell survival and function under adverse conditions .

The primary chemical reaction involving Isr-IN-2 is its interaction with eIF2α, where it prevents the phosphorylation of this protein by stress-sensing kinases. This inhibition alters downstream signaling cascades that would typically lead to the activation of stress granules and changes in protein synthesis. The compound's mechanism of action can be summarized as follows:

  • Inhibition of eIF2α Phosphorylation: Isr-IN-2 binds to specific sites on eIF2α or associated kinases, preventing their activation.
  • Altered Protein Synthesis: By blocking eIF2α phosphorylation, Isr-IN-2 disrupts the normal translation initiation process, leading to decreased synthesis of stress-related proteins.
  • Impact on Cellular Stress Responses: The inhibition results in altered cellular responses to stressors, which can have both protective and detrimental effects depending on the context .

Isr-IN-2 has demonstrated significant biological activity in various experimental models. Its primary effect is the modulation of the integrated stress response, which has implications for cell survival during stress conditions. Key findings include:

  • Inhibition of Stress Granule Formation: Treatment with Isr-IN-2 has been shown to prevent the formation of cytosolic stress granules in response to thermal and oxidative stresses.
  • Impact on Protein Turnover: The compound affects the turnover rates of ubiquitinated proteins, suggesting a role in proteostasis during stress recovery phases .
  • Potential Therapeutic

The synthesis of Isr-IN-2 involves several key steps that typically include:

  • Starting Materials: The synthesis begins with commercially available precursors that contain functional groups amenable to modification.
  • Reagents and Catalysts: Various reagents are employed to facilitate reactions such as alkylation or acylation, often using catalytic methods to enhance yield.
  • Purification: After synthesis, Isr-IN-2 is purified using techniques such as chromatography to ensure high purity for biological testing.

Specific synthetic pathways may vary based on desired properties and scalability for research or therapeutic purposes .

Isr-IN-2 has potential applications across several fields:

  • Cancer Therapy: By modulating the integrated stress response, Isr-IN-2 could enhance the efficacy of existing cancer treatments by sensitizing tumor cells to chemotherapy.
  • Neuroprotection: In neurodegenerative diseases where cellular stress plays a pivotal role, Isr-IN-2 may help protect neuronal cells from death.
  • Inflammatory Diseases: The compound's ability to influence inflammatory responses positions it as a candidate for treating chronic inflammatory conditions .

Interaction studies involving Isr-IN-2 primarily focus on its binding affinity and efficacy against various kinases involved in the ISR pathway. Key findings include:

  • Binding Affinity: Studies have shown that Isr-IN-2 exhibits a high binding affinity for eIF2α kinases, effectively blocking their activity.
  • Functional Assays: In vitro assays demonstrate that Isr-IN-2 significantly reduces eIF2α phosphorylation levels under stress conditions, confirming its role as an ISR inhibitor.
  • Cellular Contexts: Interaction studies also reveal that the effectiveness of Isr-IN-2 may vary depending on the cellular context and type of stress applied .

Isr-IN-2 shares similarities with several other compounds that also target components of the integrated stress response or related pathways. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
ISRIBInhibits eIF2α phosphorylationSpecifically targets eIF2B; enhances protein synthesis recovery post-stress
SalubrinalInhibits dephosphorylation of eIF2αProtects neurons from apoptosis; less selective than Isr-IN-2
ThapsigarginInduces endoplasmic reticulum stressCauses calcium release from ER; leads to cell death under certain conditions

Isr-IN-2 is unique in its selective inhibition of eIF2α phosphorylation without affecting other pathways as drastically as some similar compounds. This specificity may allow for more targeted therapeutic applications while minimizing side effects associated with broader ISR modulation .

ISR-IN-2, also known as compound 47, represents a novel small molecule inhibitor of the integrated stress response with a molecular formula of C22H22Cl4N2O4 and molecular weight of 520.23 g/mol [19]. The compound operates through direct binding to the eukaryotic initiation factor 2B complex, specifically targeting the interface regions critical for complex assembly and stability [4].

The structural foundation of ISR-IN-2 action centers on its ability to modulate the assembly dynamics of the eIF2B heterodecameric complex [5]. The eIF2B complex consists of two eIF2Bβδγε tetramers bridged by one eIF2Bα2 homodimer, forming a twofold symmetric structure essential for guanine nucleotide exchange factor activity [15] [17]. ISR-IN-2 binds to specific regions within this decameric assembly, promoting stabilization of the active conformational state [25].

Cryo-electron microscopy studies have revealed that ISR-IN-2 functions as a molecular staple, binding across the symmetry interface between eIF2B tetrameric subcomplexes [25]. This binding mechanism enhances the formation and stability of higher-order eIF2B assemblies, particularly promoting the assembly of eIF2Bβδγε tetramers into active octameric complexes [34] [36]. The compound demonstrates a half-maximal assembly concentration of approximately 250 nM when driving eIF2Bβδγε tetramer assembly into octamers [34] [36].

The stabilization process involves specific structural changes within the eIF2B complex that maintain it in an active A-State conformation rather than the inhibitory I-State [5]. This conformational preference is achieved through allosteric communication between the ISR-IN-2 binding site and the eIF2 substrate binding regions [31]. The binding of ISR-IN-2 creates a deep groove spanning across the eIF2B tetramer-tetramer interface, effectively preventing the conformational transitions that would normally lead to complex inactivation [25].

Kinetic analysis demonstrates that ISR-IN-2 drives eIF2Bβδγε tetramer assembly with rapid kinetics, achieving half-maximal assembly in approximately 5 minutes [34] [36]. However, the dissociation kinetics of ISR-IN-2-stabilized octamers are notably faster than naturally occurring eIF2Bα2-stabilized decamers, with a dissociation half-life of 15 minutes compared to 3 hours for the natural assemblies [34] [36].

Assembly ParameterISR-IN-2 OctamersNatural Decamers
Assembly EC50250 nM20 nM eIF2Bα2
Assembly t1/25 minutes7 minutes
Dissociation t1/215 minutes3 hours
GEF Activity Enhancement>20-fold>20-fold

Competitive Inhibition of Phosphorylated eIF2α Binding

The mechanism by which ISR-IN-2 achieves competitive inhibition of phosphorylated eIF2α binding involves complex allosteric regulation within the eIF2B structure [5] [27]. Phosphorylated eIF2α normally functions as a potent competitive inhibitor of eIF2B, converting the substrate eIF2 into an inhibitory molecule that sequesters eIF2B into non-productive complexes [4] [8].

ISR-IN-2 counteracts this inhibitory mechanism through allosteric antagonism of the phosphorylated eIF2α binding site [27]. The compound binding site is physically distant from the eIF2 and phosphorylated eIF2α binding regions, yet structural studies reveal that ISR-IN-2 binding induces conformational changes that reduce the affinity of eIF2B for phosphorylated eIF2α [5] [31]. This allosteric communication operates through a rocking motion within the eIF2B complex that couples the ISR-IN-2 binding site with the eIF2 binding regions [5].

The competitive inhibition mechanism becomes particularly evident under varying levels of eIF2α phosphorylation [14]. ISR-IN-2 demonstrates maximal efficacy when phosphorylated eIF2α levels remain below a critical threshold of approximately 45-70% of maximum cellular phosphorylation [14]. Above this threshold, the competitive inhibition becomes insufficient to overcome the overwhelming presence of phosphorylated eIF2α, and ISR-IN-2 loses its inhibitory capacity [14].

Experimental evidence demonstrates that ISR-IN-2 maintains eIF2B in its active conformational state even in the presence of moderate levels of phosphorylated eIF2α [27]. This is achieved through stabilization of the A-State conformation, which exhibits reduced affinity for phosphorylated eIF2α compared to the I-State conformation [5]. The compound effectively prevents the conversion of eIF2B decamers into the inhibitory 'conjoined tetramers' that normally result from phosphorylated eIF2α binding [5] [31].

The molecular basis of this competitive inhibition involves specific structural elements within the eIF2B complex [5]. Phosphorylated eIF2α binding normally refolds the eIF2α subunit, allowing it to contact eIF2B at an interface different from the normal substrate binding site [17]. ISR-IN-2 binding appears to maintain the structural integrity of the normal substrate binding interface while simultaneously reducing the accessibility of the alternative phosphorylated eIF2α binding site [27].

Phosphorylation LevelISR-IN-2 EfficacyMechanism
0-45% MaximumHigh efficacyComplete competitive inhibition
45-70% MaximumModerate efficacyPartial competitive inhibition
>70% MaximumLow efficacyInsufficient competition

Ternary Complex (eIF2-GTP-Met-tRNAi) Dynamics Restoration

The restoration of ternary complex dynamics represents the ultimate functional outcome of ISR-IN-2 action within the integrated stress response pathway [4] [7]. The ternary complex, composed of eIF2, guanosine triphosphate, and methionyl-initiator transfer RNA, serves as the fundamental unit for translation initiation in eukaryotic cells [4] [7].

Under normal cellular conditions, eIF2B catalyzes the guanosine diphosphate to guanosine triphosphate exchange reaction necessary for ternary complex regeneration [15] [17]. However, during stress conditions that activate the integrated stress response, phosphorylation of eIF2α at serine 51 converts eIF2 from a substrate into a competitive inhibitor of eIF2B [4] [8]. This conversion dramatically reduces the availability of functional ternary complexes, leading to global translation attenuation [7] [16].

ISR-IN-2 restores ternary complex dynamics by maintaining eIF2B in its active state despite the presence of phosphorylated eIF2α [13]. The compound achieves this restoration through its dual mechanism of eIF2B stabilization and competitive inhibition of phosphorylated eIF2α binding [25] [27]. By preventing eIF2B sequestration into inactive complexes, ISR-IN-2 preserves the guanine nucleotide exchange factor activity necessary for ternary complex regeneration [13].

The kinetics of ternary complex restoration under ISR-IN-2 treatment demonstrate rapid recovery of translation initiation capacity [13]. Within cellular systems, ISR-IN-2 treatment leads to measurable increases in ternary complex availability within minutes of compound addition [13]. This rapid response reflects the direct biochemical action of the compound on eIF2B activity rather than transcriptional or other indirect mechanisms [13].

Experimental measurements of ternary complex dynamics reveal that ISR-IN-2 can restore ternary complex levels to near-normal concentrations even in the presence of moderate integrated stress response activation [14]. The compound demonstrates particular efficacy in conditions where the ratio of non-phosphorylated eIF2 exceeds that of phosphorylated eIF2 [11] [14]. Under these conditions, ISR-IN-2 treatment results in nearly complete restoration of bulk protein synthesis rates [14].

The temporal dynamics of ternary complex restoration follow a biphasic pattern under ISR-IN-2 treatment [13]. An initial rapid phase occurs within the first 30 minutes of treatment, reflecting direct eIF2B activation and immediate ternary complex regeneration [13]. This is followed by a sustained phase characterized by maintained ternary complex levels as long as ISR-IN-2 remains bound to eIF2B [13].

Quantitative analysis of ternary complex reformation demonstrates that ISR-IN-2 enhances the rate of guanosine diphosphate to guanosine triphosphate exchange by greater than 20-fold compared to conditions with phosphorylated eIF2α alone [25] [36]. This enhancement directly correlates with the increased assembly of eIF2B into its active octameric and decameric forms [25] [36].

Time PointTernary Complex RecoveryTranslation Rate
15 minutes60% of control45% of control
30 minutes85% of control70% of control
60 minutes95% of control90% of control
120 minutes95% of control95% of control

XLogP3

6.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

520.030418 g/mol

Monoisotopic Mass

518.033368 g/mol

Heavy Atom Count

32

Dates

Modify: 2024-08-09

Explore Compound Types